molecular formula C20H21N3O7 B11556770 N'-[(E)-2,3,5,6,8,9-hexahydro-1,4,7,10-benzotetraoxacyclododecin-12-ylmethylidene]-4-nitrobenzohydrazide

N'-[(E)-2,3,5,6,8,9-hexahydro-1,4,7,10-benzotetraoxacyclododecin-12-ylmethylidene]-4-nitrobenzohydrazide

Cat. No.: B11556770
M. Wt: 415.4 g/mol
InChI Key: DIUYKZFOOWEHDW-KGENOOAVSA-N
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Description

N’-[(E)-(2,3,5,6,8,9-Hexahydro-1,4,7,10-benzotetraoxacyclododecin-12-yl)methylidene]-4-nitrobenzohydrazide is a complex organic compound belonging to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions, making them significant in various fields of chemistry and biochemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,3,5,6,8,9-hexahydro-1,4,7,10-benzotetraoxacyclododecin-12-yl)methylidene]-4-nitrobenzohydrazide typically involves the condensation reaction between a hydrazide and an aldehyde or ketone. The reaction is usually carried out in solvents like ethanol, methanol, or tetrahydrofuran under reflux conditions . The reaction conditions may vary depending on the specific substituents on the hydrazide and aldehyde or ketone.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,3,5,6,8,9-hexahydro-1,4,7,10-benzotetraoxacyclododecin-12-yl)methylidene]-4-nitrobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include oxides, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N’-[(E)-(2,3,5,6,8,9-hexahydro-1,4,7,10-benzotetraoxacyclododecin-12-yl)methylidene]-4-nitrobenzohydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in biological systems.

    Medicine: Explored for its pharmacological properties, including potential anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N’-[(E)-(2,3,5,6,8,9-hexahydro-1,4,7,10-benzotetraoxacyclododecin-12-yl)methylidene]-4-nitrobenzohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, inhibiting enzyme activity or disrupting cellular processes. The compound’s nitro group can also undergo reduction to form reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Uniqueness

N’-[(E)-(2,3,5,6,8,9-hexahydro-1,4,7,10-benzotetraoxacyclododecin-12-yl)methylidene]-4-nitrobenzohydrazide is unique due to its specific structural features, including the benzotetraoxacyclododecin ring and the nitrobenzohydrazide moiety.

Properties

Molecular Formula

C20H21N3O7

Molecular Weight

415.4 g/mol

IUPAC Name

4-nitro-N-[(E)-2,5,8,11-tetraoxabicyclo[10.4.0]hexadeca-1(12),13,15-trien-14-ylmethylideneamino]benzamide

InChI

InChI=1S/C20H21N3O7/c24-20(16-2-4-17(5-3-16)23(25)26)22-21-14-15-1-6-18-19(13-15)30-12-10-28-8-7-27-9-11-29-18/h1-6,13-14H,7-12H2,(H,22,24)/b21-14+

InChI Key

DIUYKZFOOWEHDW-KGENOOAVSA-N

Isomeric SMILES

C1COCCOC2=C(C=CC(=C2)/C=N/NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])OCCO1

Canonical SMILES

C1COCCOC2=C(C=CC(=C2)C=NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-])OCCO1

Origin of Product

United States

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